molecular formula C17H16N4 B5127039 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine

2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine

Cat. No. B5127039
M. Wt: 276.34 g/mol
InChI Key: INMSYCGSWZHGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine, also known as AMP, is a pyrazine derivative that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been shown to possess biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. Specifically, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis. Additionally, this compound has been shown to inhibit the activity of nuclear factor-kappa B, a signaling pathway that is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to possess biochemical and physiological effects that make it a promising candidate for further investigation. It has been shown to possess antioxidant activity, with studies demonstrating its ability to scavenge free radicals and protect cells from oxidative damage. Additionally, this compound has been shown to possess antiangiogenic activity, with studies demonstrating its ability to inhibit the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has several advantages for lab experiments, including its ability to inhibit tumor growth and reduce inflammation, as well as its antioxidant and antiangiogenic properties. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are several future directions for the investigation of 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine, including the identification of its specific targets and the development of more potent analogs. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the potential use of this compound in combination with other agents for the treatment of cancer and inflammation should be investigated.

Synthesis Methods

The synthesis of 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has been achieved through various methods, including the reaction of 2-acetylpyrazine with 3-(1-allyl-1H-pyrazol-3-yl)phenylboronic acid, followed by the addition of methyl iodide. Another method involves the reaction of 3-(1-allyl-1H-pyrazol-3-yl)phenylboronic acid with 2-bromo-3-methylpyrazine, followed by the addition of a palladium catalyst.

Scientific Research Applications

2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has been the subject of scientific research due to its potential therapeutic applications. It has been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.

properties

IUPAC Name

2-methyl-3-[3-(1-prop-2-enylpyrazol-3-yl)phenyl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-3-10-21-11-7-16(20-21)14-5-4-6-15(12-14)17-13(2)18-8-9-19-17/h3-9,11-12H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMSYCGSWZHGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C2=CC=CC(=C2)C3=NN(C=C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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